

The Role of CCB02 in Disrupting Centrosome Clustering: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Centrosome amplification, a hallmark of many cancers, presents a unique vulnerability that can be exploited for therapeutic intervention. Cancer cells with supernumerary centrosomes rely on a mechanism called centrosome clustering to ensure bipolar spindle formation and prevent mitotic catastrophe. The small molecule CCB02 has emerged as a promising agent that selectively targets this process. This technical guide provides an in-depth overview of the mechanism of action of CCB02, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways. CCB02 disrupts the interaction between Centrosomal Protein 4.1-Associated Protein (CPAP) and β -tubulin, leading to enhanced microtubule nucleation at centrosomes, which in turn prevents their clustering during mitosis. This ultimately forces cancer cells with extra centrosomes into multipolar mitosis and subsequent cell death, while largely sparing normal cells.

Introduction

Normal cells possess a pair of centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit centrosome amplification, a condition that should lead to multipolar mitoses and cell death.[1] [2] However, these cancer cells often evade this fate by clustering their extra centrosomes into two functional poles, a process critical for their survival and proliferation.[1][2] This reliance on



centrosome clustering represents an "Achilles' heel" for cancer cells, making it an attractive target for therapeutic development.[2]

CCB02 is a novel small molecule identified through screening for compounds that disrupt the interaction between CPAP and tubulin.[1][3][4] This guide delves into the core mechanisms by which **CCB02** exploits the dependency of cancer cells on centrosome clustering, presenting the foundational data and methodologies for researchers in oncology and drug development.

Quantitative Data Summary

The efficacy of **CCB02** has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings.

Cell Line	Cancer Type	IC50 (μM)	Reference
H1975T790M	Non-Small-Cell Lung Cancer (TKI-resistant)	0.86 - 2.9	[3][5]
POP10	Non-Small-Cell Lung Cancer	0.86 - 2.9	[3][5]
PC9	Non-Small-Cell Lung Cancer	0.86 - 2.9	[3][5]
MDA-MB-231	Breast Cancer	0.86 - 2.9	[3][5]
BT549	Breast Cancer	0.86 - 2.9	[3][5]

Table 1: In Vitro Cytotoxicity of **CCB02** in Cancer Cell Lines with Extra Centrosomes. The half-maximal inhibitory concentration (IC50) values for **CCB02** demonstrate its potency across a range of cancer cell lines known to exhibit centrosome amplification.

Animal Model	Tumor Type	CCB02 Dosage	Outcome	Reference
Nude Mice	Human Lung (H1975T790M) Xenograft	30 mg/kg, p.o., daily	Significant anti- tumor activity	[5]



Table 2: In Vivo Anti-Tumor Activity of **CCB02**. This table highlights the significant in vivo efficacy of **CCB02** in a mouse xenograft model of non-small-cell lung cancer.

Mechanism of Action: Disrupting the CPAP-Tubulin Interaction

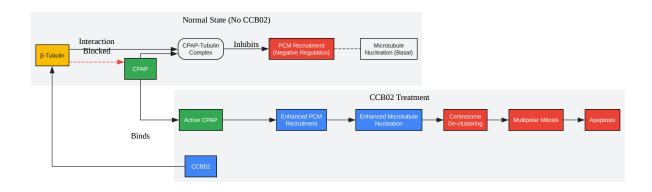
The primary mechanism of action of **CCB02** involves the disruption of the protein-protein interaction between CPAP and β -tubulin.[3][4] In normal cellular processes, the binding of tubulin to CPAP negatively regulates the recruitment of pericentriolar material (PCM) and subsequent microtubule nucleation at the centrosome.[1][3][4]

CCB02 acts as a tubulin binder, specifically competing with CPAP for its binding site on β-tubulin.[3][5] This competitive inhibition prevents the CPAP-tubulin interaction. The dissociation of tubulin from CPAP leads to the activation of extra centrosomes, resulting in enhanced recruitment of PCM and a subsequent increase in microtubule nucleation prior to mitosis.[1][3] [6] This premature activation of microtubule nucleation at multiple centrosomes physically prevents them from clustering into two poles.[3][6] Consequently, cancer cells with amplified centrosomes are unable to form a pseudobipolar spindle and are forced into a multipolar mitosis, which triggers the spindle assembly checkpoint (SAC), prolongs mitosis, and ultimately leads to apoptotic cell death.[3][5][6]

Signaling Pathway

The signaling cascade initiated by **CCB02** leading to the disruption of centrosome clustering is depicted below.





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Caption: CCB02 signaling pathway leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **CCB02**.

AlphaScreen Assay for CPAP-Tubulin Interaction

This proximity-based assay is used to identify and quantify the disruption of the CPAP-tubulin interaction by **CCB02**.

Materials:

- \bullet Recombinant purified GST-tagged CPAP and His-tagged $\beta\text{-tubulin}$
- AlphaScreen GST Donor Beads and Nickel Chelate Acceptor Beads

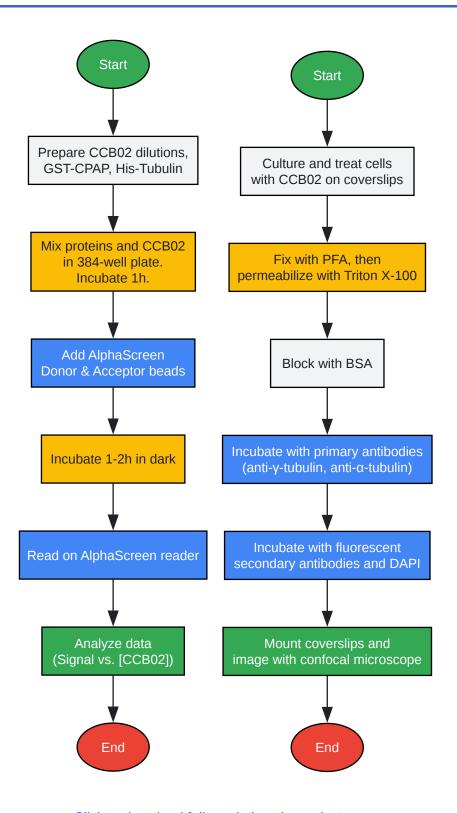


- Assay buffer (e.g., PBS with 0.1% BSA)
- CCB02 compound
- 384-well white opaque microplates
- AlphaScreen-compatible plate reader

Procedure:

- Prepare a dilution series of CCB02 in the assay buffer.
- In a 384-well plate, add GST-CPAP and His-β-tubulin to the assay buffer.
- Add the diluted CCB02 or vehicle control to the wells.
- Incubate the mixture at room temperature for 1 hour to allow for protein interaction and compound binding.
- Add a mixture of AlphaScreen GST Donor and Nickel Chelate Acceptor beads to each well.
- Incubate the plate in the dark at room temperature for 1-2 hours.
- Read the plate on an AlphaScreen reader at an excitation of 680 nm and emission between 520-620 nm.
- A decrease in the AlphaScreen signal indicates disruption of the CPAP-tubulin interaction.





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References

- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Breast Cancer Cell Invasion Using an Organotypic Culture System PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. youtube.com [youtube.com]
- 6. Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins in Ex Vivo Intestinal Tissue and 3D In Vitro Intestinal Organoids PMC [pmc.ncbi.nlm.nih.gov]
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